(2-Chloro-4-methylphenyl)(cyclobutyl)methanamine hydrochloride
Overview
Description
(2-Chloro-4-methylphenyl)(cyclobutyl)methanamine hydrochloride, abbreviated as (2-CMP-CBMA-HCl), is a synthetic organic compound of the cyclobutyl group. It is a water-soluble, colorless solid that has a variety of uses in chemical synthesis and scientific research. This compound has been studied for its chemical, biochemical, and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Synthetic Routes and Structural Analyses
Synthesis Challenges and Routes : Research describes the synthesis of compounds with structures related to the target compound, illustrating the complexity of synthetic routes involving cyclobutyl rings and chloro-methylphenyl groups. For instance, a study detailed a six-step synthetic route from 4-chloro-2-methylaniline to a compound that is a key impurity of an anti-HIV drug, highlighting synthetic challenges and the importance of such compounds in pharmaceuticals (Gazvoda et al., 2018).
Crystal Structure and Characterization : Another study focused on the crystal structure of cyclobutane-containing compounds, providing insights into their molecular geometry and interactions. Such structural analyses are crucial for understanding the physical and chemical properties of these compounds, which could be analogous to the target compound (Dinçer et al., 2005).
Potential Pharmacological Applications
Biased Agonists for Serotonin Receptors : Research into derivatives of methanamine compounds has identified potential biased agonists of serotonin 5-HT1A receptors. These compounds have shown promise in pharmacological profiles for antidepressant activity, indicating the potential therapeutic applications of related structures (Sniecikowska et al., 2019).
Antimicrobial Activity : Compounds with structural similarities to the target compound have been synthesized and tested for antimicrobial activity, revealing the potential of such molecules in developing new antimicrobial agents (Koca et al., 2005).
properties
IUPAC Name |
(2-chloro-4-methylphenyl)-cyclobutylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c1-8-5-6-10(11(13)7-8)12(14)9-3-2-4-9;/h5-7,9,12H,2-4,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUWKLMZHIBGBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2CCC2)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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